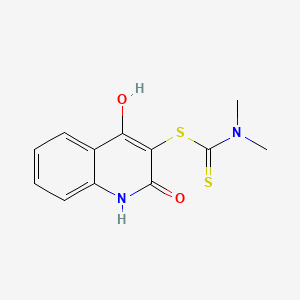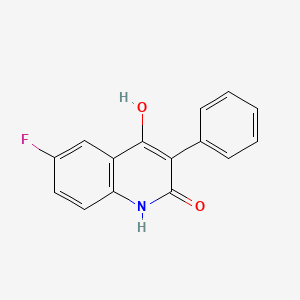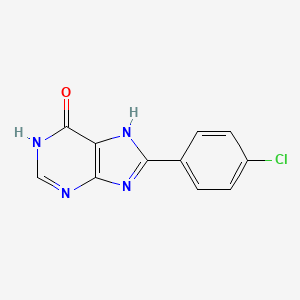![molecular formula C32H37N3OS B13382526 4-(Benzhydrylamino)-8-tert-butyl-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B13382526.png)
4-(Benzhydrylamino)-8-tert-butyl-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzhydrylamino)-8-tert-butyl-1-(4-methoxyphenyl)-1,3-diazaspiro[45]dec-3-ene-2-thione is a complex organic compound known for its unique spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzhydrylamino)-8-tert-butyl-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazabicyclo compound.
Introduction of the Benzhydrylamino Group: This step involves the nucleophilic substitution of a benzhydrylamine derivative onto the spirocyclic core.
Addition of the tert-Butyl Group: The tert-butyl group can be introduced via an alkylation reaction using tert-butyl halide.
Attachment of the 4-Methoxyphenyl Group: This step involves the coupling of a 4-methoxyphenyl derivative to the spirocyclic core through a suitable cross-coupling reaction.
Formation of the Thione Group: The final step involves the conversion of a carbonyl group to a thione group using a sulfurizing agent such as Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated synthesis platforms to streamline the process.
化学反应分析
Types of Reactions
4-(Benzhydrylamino)-8-tert-butyl-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group can yield thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydrylamino group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles (amines, thiols); typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted benzhydrylamino derivatives.
科学研究应用
4-(Benzhydrylamino)-8-tert-butyl-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound’s unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties.
Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics.
作用机制
The mechanism of action of 4-(Benzhydrylamino)-8-tert-butyl-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are subjects of ongoing research, but it is believed that the compound’s unique structure allows it to interact with multiple biological targets.
相似化合物的比较
Similar Compounds
- 8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
- 3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Uniqueness
4-(Benzhydrylamino)-8-tert-butyl-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione is unique due to the presence of the benzhydrylamino group and the tert-butyl group, which confer distinct chemical properties and potential biological activities. The spirocyclic structure also contributes to its uniqueness, making it a valuable compound for various research applications.
属性
分子式 |
C32H37N3OS |
|---|---|
分子量 |
511.7 g/mol |
IUPAC 名称 |
4-benzhydrylimino-8-tert-butyl-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione |
InChI |
InChI=1S/C32H37N3OS/c1-31(2,3)25-19-21-32(22-20-25)29(34-30(37)35(32)26-15-17-27(36-4)18-16-26)33-28(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-18,25,28H,19-22H2,1-4H3,(H,33,34,37) |
InChI 键 |
XDIGDSICRFTAQK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1CCC2(CC1)C(=NC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=S)N2C5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Bis[2-(benzyloxy)phenyl]-1,2-ethanedione dioxime](/img/structure/B13382448.png)


![5-acetyl-6-hydroxy-2-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B13382479.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(thiophen-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13382481.png)
![3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione](/img/structure/B13382486.png)

![N'-[3-(2-benzoylcarbohydrazonoyl)-5-bromo-2-hydroxybenzylidene]benzohydrazide](/img/structure/B13382503.png)



![3-tert-butyl-1-{[(1-heptyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B13382516.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one](/img/structure/B13382520.png)

